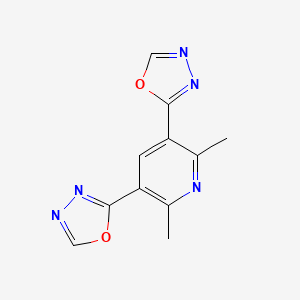

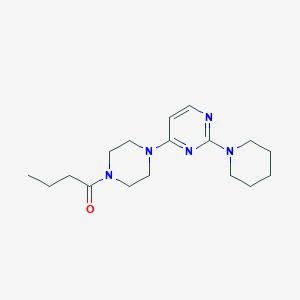

2,6-dimethyl-3,5-di-1,3,4-oxadiazol-2-ylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles and pyridine derivatives involves complex chemical reactions, often starting from basic pyridine or nicotinic acid derivatives. For example, the synthesis of 2- and 5-(1,1-dimethyl-1, 2, 5, 6-tetrahydropyridinium-3-yl) oxadiazoline iodides from nicotinaldehyde and nicotinhydrazine showcases the intricate steps involved in creating oxadiazoline derivatives, which may share synthesis pathways with the target molecule (Hu et al., 2010).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole and pyridine derivatives is characterized by the presence of nitrogen-rich rings, which contribute to their chemical reactivity and potential biological activity. For instance, the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives highlights the importance of substituents on the pyridine ring for the overall molecular configuration and properties (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving 1,3,4-oxadiazole and pyridine derivatives are diverse, including alkylation, aminomethylation, and acylation, which significantly alter their chemical and physical properties. For example, the reaction of hydrazide of 4,6-dimethyl-2-pyrimidinecarboxylic acid with potassium ethylxanthate showcases the versatility in functionalizing these molecules (Mekuskiene et al., 1993).

Physical Properties Analysis

The physical properties of oxadiazole and pyridine derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. For instance, derivatives like 2,5-diphenyl-1,3,4-oxadiazole exhibit remarkable stability and specific optical properties due to their unique molecular framework (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles or electrophiles, and the ability to undergo specific reactions, are key aspects of these molecules. The synthesis and reactivity of 5-(4,6-dimethyl-2-pyrimidinyl)-1,3,4-oxadiazole-2-thione demonstrate the potential for further functionalization and the creation of novel compounds with targeted properties (G. Mekuskiene et al., 1993).

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The synthesis and investigation of various 1,3,4-oxadiazole thioether derivatives have demonstrated significant antibacterial activities. For instance, a study explored the antibacterial effects of these compounds against Xanthomonas oryzae pv. oryzae (Xoo), identifying compound 6r with superior inhibitory effect compared to the commercial agent bismerthiazol. This suggests potential applications in combating bacterial infections in agriculture (Xianpeng Song et al., 2017).

Antimycobacterial Agents

Another research focus is the development of novel pyrrole analogs as antimycobacterial agents. A series of 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs and derived oxadiazoles and azines showed promising anti-tubercular activity, highlighting the potential for treating tuberculosis and other mycobacterial infections (S. Joshi et al., 2017).

Cardioactivity

The synthesis and structural analysis of 4-isoxazolyldihydropyridines related to the 4-aryldihydropyridine calcium-channel blockers have been studied for their potential as vasodilators. These compounds show promise as antihypertensive or antianginal agents due to their cardioactivity (J. I. McKenna et al., 1988).

Synthesis of Novel Materials

Research on poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups has led to the creation of new polymers with high thermal stability and solubility in various organic solvents. These materials, exhibiting fluorescence and potential for thin coating applications, demonstrate the versatility of oxadiazole derivatives in material science (E. Hamciuc et al., 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridin-3-yl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O2/c1-6-8(10-15-12-4-17-10)3-9(7(2)14-6)11-16-13-5-18-11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWNVPWNDCFNQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)C)C2=NN=CO2)C3=NN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-3,5-di(1,3,4-oxadiazol-2-yl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5542734.png)

![5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5542748.png)

![3,3-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperidine](/img/structure/B5542759.png)

![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5542790.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)

![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)